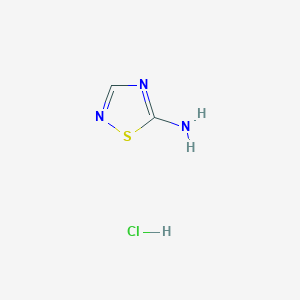

1,2,4-Thiadiazol-5-amine hydrochloride

Beschreibung

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Medicinal Chemistry and Materials Science

The 1,2,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds. researchgate.netresearchgate.net Its derivatives have shown a wide array of pharmacological activities, establishing them as promising candidates in drug design. rsc.orgresearchgate.net The versatility of the 1,2,4-thiadiazole ring allows it to interact with various biological targets, leading to a broad spectrum of therapeutic potentials. nih.gov

In medicinal chemistry, this scaffold is integral to the development of agents with diverse biological effects, including:

Anticancer Activity: Derivatives have been studied for their potent activity against various human cancer cell lines, such as breast, lung, colon, and ovarian cancer. rsc.orgnih.gov

Antimicrobial Properties: The scaffold is a key component in compounds designed to combat bacterial and fungal pathogens. mdpi.comnih.gov The first 1,2,4-thiadiazole derivative to be marketed as an antibiotic was Cefozopran. researchgate.netresearchgate.net

Anti-inflammatory Effects: Certain 1,2,4-thiadiazole derivatives have demonstrated potential in reducing inflammation. rsc.orgnih.gov

Enzyme Inhibition: The 1,2,4-thiadiazole ring can act as a thiol-trapping agent, reacting with cysteine residues in enzymes like cathepsin B and H+/K+ ATPase to inhibit their function. nih.gov

Neuroprotection: Some derivatives have been identified as neuroprotectors, with potential applications in treating neurodegenerative conditions like Alzheimer's disease. researchgate.netisres.org

Beyond medicine, the 1,2,4-thiadiazole structure is also relevant in materials science and coordination chemistry, where its derivatives can function as N,S ligands. researchgate.netisres.org Although less explored than their medicinal applications, thiadiazoles are recognized for their thermal and chemical stability, making them candidates for various materials. nih.govrsc.orgnih.gov Their applications extend to agriculture, where they are investigated as potential herbicides and plant growth regulators. rsc.orgisres.org

Historical and Current Perspectives on 1,2,4-Thiadiazole-5-amine Hydrochloride Research

The history of the 1,2,4-thiadiazole ring dates back to its first description in 1821, with its synthesis and characterization being established later in 1955. isres.org However, it wasn't until the 1980s that a natural product containing this core was reported. isres.orgacs.org Early research focused on fundamental synthesis methods, often involving the oxidative cyclization of thioamides. researchgate.netresearchgate.net

The specific compound, 1,2,4-Thiadiazol-5-amine (B188566), and its hydrochloride salt are part of a family of 5-amino-1,2,4-thiadiazoles that have garnered significant attention in recent years. researchgate.net Contemporary research has shifted from fundamental synthesis to the development of more efficient and environmentally friendly synthetic routes, including metal-free and electro-oxidative methods to form the crucial N-S bond. organic-chemistry.orgresearchgate.net

Current research is heavily focused on using 1,2,4-Thiadiazol-5-amine hydrochloride and related compounds as starting materials or "building blocks" to create extensive libraries of new derivatives. The primary goal is to explore and optimize the vast biological potential of the 1,2,4-thiadiazole scaffold through structural modifications. rsc.org Studies involve synthesizing novel compounds and evaluating their efficacy against a wide range of diseases, particularly cancer and microbial infections. rsc.orgnih.gov

Selected Research on Anticancer Activity of 1,2,4-Thiadiazole Derivatives

| Compound Type | Target Cancer Cell Lines | Key Findings/Activity | Reference |

|---|---|---|---|

| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate) | Compounds exhibited moderate to excellent anticancer activity. | rsc.orgnih.gov |

| 1,2,4-Oxadiazole-fused 1,2,4-thiadiazole pyrimidines | MCF-7 (Breast), Colo-205 (Colon), A549 (Lung), A2780 (Ovarian) | Derivatives showed moderate anticancer efficacy. | rsc.orgnih.gov |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | General (Aromatase Inhibitor) | Identified as an inhibitor of aromatase for cancer treatment. | nih.gov |

Emerging Research Directions and Interdisciplinary Relevance of this compound

The future of research involving this compound and its parent scaffold is expanding into new and promising areas. Emerging pharmacological investigations are revealing potentials beyond the well-established anticancer and antimicrobial activities. nih.govcitedrive.com These new frontiers include the development of derivatives with neuroprotective, antiviral, and antidiabetic properties. nih.govcitedrive.com

The interdisciplinary relevance of this compound class is a key driver of its continued study. Its applications bridge several scientific fields:

Medicinal Chemistry: It remains a cornerstone for discovering new therapeutic agents. nih.gov

Organic Synthesis: Chemists are continuously developing innovative, efficient, and sustainable methods for synthesizing the 1,2,4-thiadiazole ring. organic-chemistry.orgresearchgate.netacs.org This includes one-pot reactions and the use of green catalysts. researchgate.netrsc.org

Computational Chemistry: Molecular modeling and structure-activity relationship (SAR) studies are becoming essential for designing potent and selective 1,2,4-thiadiazole compounds, guiding synthetic efforts toward more effective molecules. nih.govcitedrive.com

Agrochemistry: Research into thiadiazole derivatives as plant activators and herbicides highlights their potential role in agriculture. mdpi.comisres.org

Coordination Chemistry: The ability of the thiadiazole ring to act as a ligand for metal ions opens up possibilities in the design of new catalysts and functional materials. researchgate.netisres.org

The ongoing exploration of this scaffold, facilitated by its synthetic accessibility and diverse reactivity, ensures that this compound will remain a relevant and valuable compound in the advancement of chemical and biological sciences. nih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIIKRHCWVHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621497 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152513-91-2 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,4 Thiadiazol 5 Amine Hydrochloride and Its Functionalized Derivatives

Established Chemical Synthesis Routes to 1,2,4-Thiadiazoles

The construction of the 1,2,4-thiadiazole (B1232254) ring has been achieved through a variety of established synthetic routes, which can be broadly categorized into intramolecular and intermolecular cyclization strategies, oxidative dimerization of thioamide precursors, and reactions involving amidines with thiocyanates or isothiocyanates.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the 1,2,4-thiadiazole ring, often involving the formation of a crucial sulfur-nitrogen (S-N) bond. A prominent example is the oxidative intramolecular cyclization of imidoyl thioureas. This method provides a direct route to 3-substituted-5-arylamino-1,2,4-thiadiazoles. The reaction can be efficiently mediated by reagents such as phenyliodine(III) bis(trifluoroacetate), offering a metal-free approach with short reaction times and good to excellent yields organic-chemistry.org.

Another innovative approach involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This electrochemical protocol allows for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles under catalyst- and oxidant-free conditions at room temperature, aligning with the principles of green chemistry organic-chemistry.orgnih.gov. Mechanistic studies suggest that this transformation proceeds through a single-electron transfer, followed by radical cyclization and oxidative rearomatization organic-chemistry.org.

A summary of representative intramolecular cyclization reactions is presented in the table below.

| Starting Material | Reagent/Condition | Product | Key Features |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | 3-substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction times, good yields organic-chemistry.org |

| Imidoyl thioureas | Electro-oxidation (constant current) | 3-substituted 5-amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free, room temperature, environmentally friendly organic-chemistry.orgnih.gov |

Intermolecular Cyclization and Condensation Strategies

Intermolecular approaches to 1,2,4-thiadiazoles involve the reaction of two or more components to construct the heterocyclic ring. A notable example is the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates or isoselenocyanates. This method leads to the formation of heteroarene-fused organic-chemistry.orgorganic-chemistry.orgresearchgate.netthiadiazoles and is highly regiospecific, proceeding through a selective C–N bond formation followed by an intramolecular oxidative N–S or N–Se bond formation.

Enzymatic catalysis has also emerged as a powerful tool for intermolecular 1,2,4-thiadiazole synthesis. Vanadium-dependent haloperoxidases can mediate the oxidative dimerization of thioamides through an enzymatic halide recycling mechanism nih.govacs.org. This biocatalytic approach allows for the formation of 1,2,4-thiadiazoles from a diverse range of thioamides in moderate to high yields, utilizing a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant nih.govacs.org.

The following table summarizes key intermolecular strategies.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 2-Aminoheteroarenes | Isothiocyanates/Isoselenocyanates | Iodine | Heteroarene-fused organic-chemistry.orgorganic-chemistry.orgresearchgate.netthiadiazoles/selenadiazoles |

| Thioamides | Thioamides | Vanadium-dependent haloperoxidase, H₂O₂ | 3,5-Disubstituted-1,2,4-thiadiazoles nih.govacs.org |

Oxidative Dimerization Protocols for Thioamide Precursors

The oxidative dimerization of primary thioamides is one of the most direct and widely employed methods for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. This approach relies on the use of an oxidizing agent to facilitate the formation of the S-N and S-S bonds necessary for the construction of the thiadiazole ring.

A wide array of oxidizing agents have been successfully employed for this transformation, each with its own advantages and limitations. Some commonly used oxidants include:

Hypervalent iodine reagents: Such as 2-iodoxybenzoic acid (IBX) and phenyliodine(III) diacetate daneshyari.com.

Ceric Ammonium (B1175870) Nitrate (CAN): A versatile and efficient reagent for mediating the oxidative dimerization of primary thioamides in acetonitrile at room temperature rsc.org.

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): A highly efficient reagent for the oxidative dimerization of thioamides in chlorinated solvents at room temperature semanticscholar.org.

Copper-based catalysts: Copper(II) triflate (Cu(OTf)₂) has been used as a catalyst for this transformation rsc.org.

Other reagents: A variety of other oxidizing systems have also been reported, including N-bromosuccinimide, oxone, and tert-butyl nitrite rsc.org.

The table below provides examples of different oxidizing agents used in the oxidative dimerization of thioamides.

| Thioamide Substrate | Oxidizing Agent | Solvent | Temperature | Yield |

| Primary thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | High rsc.org |

| Thioamides | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | ClCH₂CH₂Cl | Room Temperature | Good to Excellent semanticscholar.org |

| Thiobenzamides | Cu(OTf)₂ | Acetonitrile | 70 °C | - rsc.org |

| Primary thioamides | N-Bromosuccinimide | - | - | - rsc.org |

| Thioamides | Hypervalent iodine reagents | - | - | - daneshyari.com |

Reactions Involving Amidines with Thiocyanates and Isothiocyanates

The reaction of amidines with thiocyanates or isothiocyanates provides a valuable route to 5-amino-1,2,4-thiadiazole derivatives. This approach involves the initial formation of a thioacylamidine intermediate, which then undergoes an in situ intramolecular dehydrogenative N-S bond formation to yield the final product organic-chemistry.org.

A facile, transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF solvent organic-chemistry.org. Another green and regioselective synthesis of 5-amino-1,2,4-thiadiazoles utilizes an I₂-mediated oxidative coupling of substituted amidines and isothiocyanates in the presence of TMEDA (N,N,N',N'-tetramethylethylenediamine) and air as the oxidant mdpi.com.

Electrochemical methods have also been developed for the intermolecular dehydrogenative coupling of isothiocyanates with 2-aminopyridines or amidines, providing access to 1,2,4-thiadiazoles and pyrido-fused 1,2,4-thiadiazoles with good to excellent efficiency researchgate.net.

Key examples of this synthetic strategy are outlined below.

| Amidine Derivative | Thiocyanate/Isothiocyanate | Reagents/Conditions | Product |

| Substituted amidines | Substituted isothiocyanates | I₂, TMEDA, Air, Acetonitrile | 5-amino-1,2,4-thiadiazole derivatives mdpi.com |

| Amidines | Dithioesters or Aryl isothiocyanates | Base, DMF | 3,5-bis(het)aryl/arylaminothiadiazoles organic-chemistry.org |

| 2-Aminopyridines/Amidines | Isothiocyanates | n-Bu₄NI, Electrolysis | 1,2,4-thiadiazoles and pyrido-fused 1,2,4-thiadiazoles researchgate.net |

Innovations in Green Chemistry and Sustainable Synthesis of 1,2,4-Thiadiazol-5-amine (B188566) Hydrochloride

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies. This has led to innovations in the synthesis of 1,2,4-thiadiazoles, with a focus on metal-free oxidative cyclization techniques that minimize waste and the use of hazardous reagents.

Metal-Free Oxidative Cyclization Techniques

Metal-free oxidative cyclization techniques offer a greener alternative to traditional methods that often rely on heavy metal catalysts or harsh oxidizing agents. These methods frequently utilize readily available and environmentally friendly oxidants.

One such approach is the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation with Lawesson's reagent followed by oxidative dimerization with tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions rsc.orgresearchgate.net. This method is notable for its efficiency, broad substrate scope, and avoidance of chromatographic purification rsc.orgresearchgate.net.

Iodine-mediated oxidative C-N and N-S bond formations in water provide a metal-free and environmentally benign strategy for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates organic-chemistry.org. The use of water as a solvent and the scalability of the protocol make it a highly attractive green synthetic route organic-chemistry.org.

Furthermore, the use of molecular oxygen as a green oxidant has been explored. An efficient green process for the synthesis of 1,2,4-thiadiazoles via iodine-catalyzed, oxidative dimerization of thioamides in water using molecular oxygen as the terminal oxidant has been developed daneshyari.com. This method is applicable to a broad range of substrates, including aryl thioamides, alkyl thioamides, and thioureas daneshyari.com.

The following table highlights some of the key metal-free oxidative cyclization techniques.

| Starting Material(s) | Reagents/Oxidant | Solvent | Key Green Features |

| Primary amides | Lawesson's reagent, TBHP | Solvent-free | One-pot, solvent-free, chromatography-free rsc.orgresearchgate.net |

| Isothiocyanates, Amidoximes | I₂, K₂CO₃ | Water | Metal-free, use of water as a green solvent mdpi.com |

| Thioamides | I₂, Molecular Oxygen | Water | Metal-free catalyst, use of water, O₂ as a green oxidant daneshyari.com |

Ultrasound-Assisted Synthetic Enhancements

Ultrasound-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages in the formation of heterocyclic compounds like 1,2,4-thiadiazoles. tandfonline.comresearchgate.netnih.gov This methodology utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid medium—to generate localized hot spots with extreme temperatures and pressures. This energy input overcomes molecular attractive forces, enhances mass transfer, and intermixes starting materials, thereby increasing reaction rates and often improving product yields. researchgate.net

The application of ultrasonic irradiation provides an eco-friendly and efficient approach, frequently leading to greater product purity, reduced reaction times, and simpler workup procedures compared to conventional heating methods. tandfonline.comresearchgate.net For instance, the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives has been successfully carried out using ultrasound, demonstrating the utility of this technique for the broader thiadiazole class. nih.gov While specific studies focusing solely on 1,2,4-Thiadiazol-5-amine hydrochloride are not detailed, the principles of sonochemistry are broadly applicable to the synthesis of related amino-substituted thiadiazole scaffolds. researchgate.net The benefits of this green chemistry approach include high yields, lower costs, and operational simplicity, making it a valuable tool for enhancing the synthesis of complex heterocyclic systems. researchgate.net

Biocatalytic Approaches Utilizing Enzymatic Halide Recycling

A novel and sustainable strategy for the synthesis of the 1,2,4-thiadiazole core involves an enzyme-mediated oxidative dimerization of thioamides. nih.govchemrxiv.orgchemrxiv.org This biocatalytic approach utilizes vanadium-dependent haloperoxidase (VHPO) enzymes, which enable intermolecular bond formation through an enzymatic halide recycling mechanism. nih.govacs.org The process uses a catalytic quantity of a halide salt (e.g., KBr) and hydrogen peroxide (H₂O₂) as the terminal oxidant, representing a green and efficient alternative to traditional chemical oxidants. nih.govthieme-connect.com

The proposed mechanism involves two distinct, enzyme-mediated sulfur halogenation events that are critical for the formation of the heterocycle. nih.govacs.org The VHPO enzyme repetitively oxidizes the halide to generate a hypohalous acid (HOX) intermediate, which serves as an electrophilic halogenating agent to activate the thioamide substrate for dimerization. acs.org This method has been successfully applied to a diverse range of thioamides, producing the corresponding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.govchemrxiv.orgchemrxiv.org The reaction proceeds under mild conditions, and molecular docking experiments have provided insight into the substrate selectivity of the biocatalysts involved. nih.govacs.org

The effectiveness of this biocatalytic system is demonstrated by its tolerance for various functional groups on aromatic thiobenzamides.

Table 1: Biocatalytic Synthesis of Substituted 1,2,4-Thiadiazoles

| Substrate (para-substituted thiobenzamide) | Yield (%) | Total Turnover Number (TTN) |

| Methyl- | 81% | 3240 |

| tert-Butyl- | 91% | 3640 |

| Chlorine- | 71% | 2840 |

| Bromine- | 52% | 2080 |

Data sourced from studies on CpVBPO-catalyzed oxidative dimerization. nih.govacs.org

This enzymatic halide recycling platform represents a promising strategy for sustainable, intermolecular bond formation in the synthesis of pharmaceutically relevant heterocycles. nih.gov

Continuous Flow Synthesis for Scalable Production

For the scalable and safe production of 1,2,4-thiadiazole derivatives, continuous flow synthesis offers significant advantages over traditional batch processing. durham.ac.uknih.gov This methodology enables the efficient synthesis of key intermediates by allowing for precise control over reaction parameters such as temperature, pressure, and residence time. A notable application is the synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole from benzamidine hydrochloride salts using the hazardous but versatile reagent trichloromethane sulfenylchloride. durham.ac.uk

Regioselective Control in 1,2,4-Thiadiazole Ring Formation

Achieving regioselective control is a critical challenge in the synthesis of substituted thiadiazoles, as multiple isomers can potentially form. The development of methodologies that selectively yield the 1,2,4-thiadiazole scaffold over other isomers, such as 1,3,4-thiadiazoles, is of great significance for building libraries of drug-like molecules. rsc.org

Various strategies have been developed to direct the regiochemical outcome of the ring-forming reaction. Acid-catalyzed cyclization reactions of precursors like alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides can be tuned to favor specific isomers. organic-chemistry.org Mechanistic studies suggest that the selective protonation of carbonyl or thiocarbonyl groups can drive divergent cyclization pathways, leading to the desired product. organic-chemistry.org

Another powerful approach involves the post-synthetic functionalization of a pre-formed 1,2,4-thiadiazole ring through transition metal catalysis. Iridium-catalyzed C-H activation has been employed for the regioselective C-N cross-coupling of 1,2,4-thiadiazoles with sulfonyl azides and the C-C cross-coupling with maleimides. rsc.orgnih.gov In these reactions, a nitrogen atom within the heterocyclic core acts as a directing group, guiding the functionalization to a specific position on an appended aryl ring. rsc.org This method demonstrates excellent regioselectivity and allows for the tactical linkage of 1,2,4-thiadiazoles with other important chemical motifs like sulfonamides and succinimides. rsc.orgnih.gov

Post-Synthetic Derivatization Strategies for Diverse 1,2,4-Thiadiazol-5-amine Architectures

The 1,2,4-thiadiazole scaffold serves as a versatile template for the creation of diverse molecular architectures through post-synthetic derivatization. By introducing reactive functional groups onto the core ring, a wide array of substituents can be installed, enabling the systematic exploration of chemical space for applications in medicinal chemistry and materials science.

A common strategy involves the synthesis of halogenated 1,2,4-thiadiazoles, which act as versatile building blocks for subsequent cross-coupling and nucleophilic substitution reactions. For example, 5-chloro-3-phenyl-1,2,4-thiadiazole, which can be produced efficiently via continuous flow, readily undergoes nucleophilic aromatic substitution (SNAr) reactions with various nitrogen-, sulfur-, and oxygen-based nucleophiles. durham.ac.uknih.gov This allows for the introduction of amines, thiols, and alcohols at the 5-position of the ring.

Similarly, 3-bromo-1,2,4-thiadiazol-5-amine and its N-Boc protected form are key intermediates for palladium-catalyzed cross-coupling reactions. amazonaws.com The bromine atom at the 3-position can be substituted with a wide range of aryl and heteroaryl groups via the Suzuki-Miyaura coupling reaction, using various boronic acids or esters. amazonaws.com Furthermore, the amine group at the 5-position can be acylated or reacted with other electrophiles to introduce additional diversity. nih.govnih.gov These derivatization techniques provide robust and flexible pathways to generate extensive libraries of functionalized 1,2,4-thiadiazoles.

Table 2: Examples of Post-Synthetic Derivatization Reactions

| Starting Material | Reagent/Catalyst | Reaction Type | Functional Group Introduced |

| 5-Chloro-3-phenyl-1,2,4-thiadiazole | N-(2-Morpholinoethyl)amine | SNAr | Substituted amine |

| tert-Butyl 3-bromo-1,2,4-thiadiazol-5-ylcarbamate | Phenylboronic acid / Pd Catalyst | Suzuki-Miyaura Coupling | Phenyl group |

| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Piperazine derivatives / K₂CO₃ | Nucleophilic Substitution | Substituted piperazine |

| 5-(...)-1H-1,2,4-triazole | Benzoyl chloride / Cs₂CO₃ | N-Acylation | Benzoyl group |

Data sourced from various synthetic derivatization studies. durham.ac.ukamazonaws.comnih.govnih.gov

Molecular and Supramolecular Architecture of 1,2,4 Thiadiazol 5 Amine Hydrochloride Systems

Crystallographic Elucidation of Molecular Structures

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of 1,2,4-Thiadiazol-5-amine (B188566) hydrochloride is determined using crystallographic techniques. These methods provide foundational data for understanding its chemical and physical behavior.

Single-Crystal X-ray Diffraction Analysis of 1,2,4-Thiadiazole-5-amine Hydrochloride

Single-crystal X-ray diffraction is a powerful technique for determining the exact structure of crystalline compounds. While specific crystallographic data for 1,2,4-Thiadiazol-5-amine hydrochloride is not widely available in the surveyed literature, analysis of related 1,2,4-thiadiazole (B1232254) derivatives provides valuable insights into the expected structural features. For instance, studies on various 1,2,4-thiadiazole derivatives reveal a planar heterocyclic ring. The bond lengths and angles within the thiadiazole ring are influenced by the nature of the substituents.

In the case of this compound, the protonation of the amine group is expected to influence the electron distribution within the heterocyclic ring, potentially altering bond lengths and angles compared to the neutral molecule. The crystal structure would be stabilized by a network of hydrogen bonds involving the hydrochloride counter-ion.

Table 1: Representative Crystallographic Data for a Substituted 1,2,4-Thiadiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 12.876(4) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| V (ų) | 1084.5(5) |

| Z | 4 |

Note: This data is for a representative substituted 1,2,4-thiadiazole and is intended to be illustrative of the types of parameters obtained from a single-crystal X-ray diffraction study.

Conformational Analysis and Tautomeric Equilibrium Studies

The conformational landscape of this compound is relatively rigid due to the planarity of the thiadiazole ring. The primary conformational freedom would involve the rotation of the amine group. However, in the solid state, this rotation is often restricted by intermolecular interactions, particularly hydrogen bonding.

Tautomerism is a key consideration for this compound. The 5-amino-1,2,4-thiadiazole moiety can exist in different tautomeric forms, namely the amino and imino forms. The equilibrium between these tautomers can be influenced by factors such as the solvent and the solid-state packing environment. In the hydrochloride salt, protonation can further complicate the tautomeric possibilities. Theoretical modeling and spectroscopic studies are crucial for understanding the predominant tautomeric form in different phases. Studies on related 2-amino-1,3,4-thiadiazoles have shown that the tautomeric equilibrium can be significantly affected by the substitution pattern on the thiadiazole ring and the surrounding medium researchgate.net.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of noncovalent interactions. A thorough understanding of these interactions is essential for predicting and controlling the physical properties of the crystalline material.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are expected to be the dominant intermolecular interaction in the crystal structure of this compound. The protonated amino group (-NH₃⁺) is a strong hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the chloride anion are effective hydrogen bond acceptors. This would lead to the formation of an extensive three-dimensional hydrogen-bonding network, significantly contributing to the stability of the crystal lattice. The analysis of hydrogen bonding in related heterocyclic systems has demonstrated their critical role in dictating the supramolecular assembly mdpi.commdpi.com.

Analysis of Chalcogen and Halogen Bonding Interactions

In addition to hydrogen bonding, other noncovalent interactions such as chalcogen and halogen bonding can play a role in the crystal packing of thiadiazole derivatives. Chalcogen bonding involves the sulfur atom of the thiadiazole ring acting as an electrophilic center (a σ-hole) and interacting with a nucleophile. While typically weaker than hydrogen bonds, these interactions can be structure-directing nih.govnsf.govmdpi.comnih.govthieme-connect.de.

Halogen bonding, involving the chloride ion, could also be present, where the chloride ion acts as a halogen bond acceptor. The interplay between hydrogen, chalcogen, and halogen bonds can lead to complex and interesting supramolecular architectures nih.govnsf.govmdpi.comnih.gov.

Computational Methods for Structural and Energetic Properties

Computational chemistry is an indispensable tool for elucidating the geometric, electronic, and energetic properties of molecular systems. For thiadiazole derivatives, a variety of methods are employed to provide insights that complement experimental data.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the three-dimensional structure of molecules and the energetics of their interactions.

Geometry Optimization: The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For thiadiazole derivatives, this is often performed using DFT with various functionals, such as B3LYP and M06-2X, and basis sets like 6-311++G(d,p). acs.org The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, the C-N bond length between the thiadiazole ring and the amino group was calculated to be around 1.363 Å, indicating a partial double bond character. acs.org The ground-state energy of this molecule was calculated to be approximately -977.67 Hartree at the B3LYP level of theory. acs.org

Interaction Energy: Understanding the forces between molecules is key to comprehending their supramolecular architecture. Computational methods can quantify the strength of intermolecular interactions, such as hydrogen bonds. For example, the interaction energies of strong hydrogen bonds in a dimer of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole were calculated to be in the range of 17.09 to 17.49 kcal/mol using B3LYP and M06-2X functionals. acs.org These calculations are vital for understanding the stability of crystal structures.

Below is a table summarizing typical computational parameters used in the study of thiadiazole derivatives.

| Computational Task | Method/Functional | Basis Set | Key Outputs |

| Geometry Optimization | DFT/B3LYP, M06-2X | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles, energy |

| Interaction Energy | DFT/B3LYP, M06-2X | 6-311++G(d,p) | Hydrogen bond energies, stabilization energies |

| Spectroscopic Properties | TD-DFT | 6-311G(d,p) | UV-Vis absorption spectra, vibrational frequencies |

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often hydrogen bonds. nih.gov

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of intermolecular interactions. crystalexplorer.net These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions have characteristic appearances on the fingerprint plot. For example, in a study of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the most significant contributions to the crystal packing were from H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), N···H/H···N (13.0%), and C···H/H···C (7.6%) interactions. nih.gov

The following table illustrates the percentage contributions of various intermolecular contacts for a related thiazole (B1198619) derivative.

| Interaction Type | Contribution (%) |

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactivity of a molecule. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For heterocyclic compounds like thiadiazoles, MEP maps can identify the most reactive sites. researchgate.net For example, the nitrogen atoms of the thiadiazole ring are often regions of negative potential, making them likely sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the amino group would be expected to show positive potential.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. nih.govresearchgate.net This theory defines atoms as quantum subsystems and analyzes the topology of the electron density, ρ(r), to identify bond critical points (BCPs) between atoms.

The properties of the electron density at these BCPs, such as the value of ρ(r) and its Laplacian (∇²ρ(r)), provide insight into the nature of the chemical bond. nih.gov For instance, a high value of ρ(r) and a negative Laplacian are characteristic of covalent bonds, while low ρ(r) and positive ∇²ρ(r) are indicative of closed-shell interactions like hydrogen bonds and van der Waals forces. nih.gov QTAIM analysis has been successfully applied to 1,3,4-thiadiazole (B1197879) derivatives to characterize both intramolecular and intermolecular interactions, including the strength of N-H···N hydrogen bonds. nih.gov

The table below summarizes the QTAIM parameters and their implications for bonding analysis.

| QTAIM Parameter | Indication |

| Electron Density (ρ(r)) | Higher values suggest stronger bonds. |

| Laplacian of ρ(r) (∇²ρ(r)) | Negative values indicate shared-shell (covalent) interactions. Positive values indicate closed-shell (ionic, hydrogen bond, van der Waals) interactions. |

| Bond Critical Point (BCP) | Its presence between two atoms indicates a chemical bond. |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

For the free base, 1,2,4-Thiadiazol-5-amine (B188566), the FTIR spectrum is expected to be dominated by the vibrations of the amino group and the thiadiazole ring. Key absorptions would include N-H stretching vibrations, typically appearing as a pair of bands in the 3400-3200 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine. The N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹.

The vibrations of the 1,2,4-thiadiazole (B1232254) ring itself will produce a series of characteristic bands. The C=N stretching vibrations are expected in the 1650-1500 cm⁻¹ region. The ring C-S and N-S stretching vibrations typically occur at lower wavenumbers, generally in the 900-600 cm⁻¹ range. The C-H stretching vibration of the hydrogen atom on the thiadiazole ring would be observed around 3100-3000 cm⁻¹.

Upon formation of the hydrochloride salt, significant spectral shifts are anticipated. The protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) will lead to the appearance of broad N-H stretching bands in the 3200-2800 cm⁻¹ region. The N-H bending vibrations of the ammonium group would also be present.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The symmetric vibrations of the thiadiazole ring, especially the C-S and S-N bonds, are expected to produce strong Raman signals.

While direct experimental data is pending, the following table outlines the expected key vibrational frequencies for 1,2,4-Thiadiazol-5-amine hydrochloride based on the analysis of its constituent functional groups and related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| N-H Stretch (Ammonium) | 3200-2800 (broad) | Indicates the presence of the hydrochloride salt. | |

| C-H Stretch (Ring) | 3100-3000 | ||

| C=N Stretch (Ring) | 1650-1500 | May be a series of bands. | |

| N-H Bend (Ammonium) | ~1600-1500 | ||

| Ring Vibrations | 1500-1000 | Complex series of bands related to the thiadiazole ring structure. | |

| C-S / N-S Stretch | 900-600 | Strong | Characteristic of the thiadiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its atomic nuclei, primarily ¹H and ¹³C. As with vibrational spectroscopy, complete, published experimental NMR data specifically for this compound are scarce in the available literature. However, data from the free base and substituted 1,2,4-thiadiazole derivatives provide a solid foundation for predicting the spectral features of the hydrochloride salt.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, a few key signals are expected. The proton on the thiadiazole ring is anticipated to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the heterocyclic ring. The protons of the amino group, now in the form of an ammonium salt (-NH₃⁺) due to the hydrochloride, would likely present as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent and concentration.

For a related compound, 4-(5-amino-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide, the amino protons of the 5-amino-1,2,4-thiadiazole moiety appear as a broad singlet at 8.10 ppm in DMSO-d6. This provides a reasonable estimate for the chemical shift of the amino protons in the target molecule under similar conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show two distinct signals for the two carbon atoms in the thiadiazole ring. Both carbons are in a heteroaromatic environment and will be significantly deshielded. The carbon atom bonded to the amino group (C5) and the other ring carbon (C3) will have different chemical shifts. For a similar structure, 4-(5-amino-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide, the carbon atoms of the 1,2,4-thiadiazole ring appear at 183.8 and 167.1 ppm.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ring CH | ~8.0-9.0 | Singlet | The exact shift is influenced by the solvent and the protonation state. |

| -NH₃⁺ | Variable (Broad) | Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C3 (Ring) | ~160-170 | The carbon not attached to the amino group. |

| C5 (Ring) | ~180-190 | The carbon attached to the amino group, typically more deshielded. |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. While a mass spectrum for this compound is not directly available, the NIST WebBook and PubChem provide mass spectral data for the free base, 1,2,4-Thiadiazol-5-amine (C₂H₃N₃S), which has a molecular weight of approximately 101.13 g/mol .

In the electron ionization (EI) mass spectrum of 1,2,4-Thiadiazol-5-amine, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 101. This corresponds to the intact molecule having lost one electron.

The fragmentation of 1,2,4-Thiadiazol-5-amine under EI conditions would likely involve the characteristic cleavage of the thiadiazole ring. Common fragmentation pathways for such heterocyclic systems include the loss of small, stable neutral molecules. Potential fragmentation patterns could involve the loss of

Pharmacological and Biological Research on 1,2,4 Thiadiazole 5 Amine Hydrochloride Derivatives

Structure-Activity Relationship (SAR) Investigations of 1,2,4-Thiadiazole (B1232254) Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,2,4-thiadiazole derivatives, these investigations have been crucial in identifying key structural modifications that enhance potency and selectivity for various biological targets.

The biological potency of 1,2,4-thiadiazole derivatives can be significantly altered by modifying the substituents on the heterocyclic core. Research into antagonists for the human adenosine (B11128) A3 receptor has demonstrated that specific substitutions dramatically increase binding affinity. For instance, the introduction of a 4-methoxyphenyl (B3050149) group at the 3-position of the thiadiazole ring, combined with N-acetyl or propionyl groups on the 5-amine, leads to a substantial enhancement of binding affinity and selectivity for the A3 receptor. nih.gov

One of the most potent compounds from this series, N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, exhibits a subnanomolar binding affinity (Ki) of 0.79 nM at human adenosine A3 receptors. nih.gov This represents a significant increase in potency compared to its parent compounds, highlighting the synergistic effect of these specific substitutions. nih.gov The regio-isomer of this compound, a 1,3,4-thiadiazole (B1197879) derivative, showed considerably weaker binding, underscoring the critical importance of the 1,2,4-thiadiazole scaffold for this particular target. nih.gov

Table 1: Influence of Substituent Modifications on Binding Affinity at Human Adenosine A3 Receptors

| Compound | Structure | R1- | R2- | hA3 Ki (nM) |

|---|---|---|---|---|

| 37 | H | -COCH3 | 2.3 | |

| 39 | -OCH3 | -COCH3 | 0.79 | |

| 40 | -OCH3 | -COCH2CH3 | 1.1 |

Data sourced from Kim, Y.C., et al. (2010). nih.gov

In another area of research, the replacement of a methyl-thiazole moiety with a nih.govnih.govnih.govthiadiazole ring in a known PPARδ selective agonist unexpectedly conferred submicromolar potency at the PPARα receptor, creating a dual agonist. nih.govnih.gov Subsequent optimization of this new 1,2,4-thiadiazole lead compound resulted in the identification of highly potent and selective PPARα/δ dual agonists, demonstrating how core scaffold modification can drastically alter and improve biological activity profiles. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For 1,2,4-thiadiazole derivatives, several key patterns have been elucidated.

In the context of human adenosine A3 receptor antagonists, a critical pharmacophoric interaction involves hydrogen bonding. Molecular modeling studies revealed that the high affinity of N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide is due to a hydrogen bond formed between the carbonyl group of its acetyl moiety and the amino acid residue Glutamine 167 (Q167) in the second extracellular loop (EL2) of the receptor. nih.gov This interaction appears to be a key determinant of the compound's selectivity for the human A3 subtype. nih.gov

Furthermore, the 1,2,4-thiadiazole ring itself is considered a key pharmacophore, acting as an electrophilic "warhead" for the inhibition of certain enzymes. researchgate.netnih.gov This heterocycle is a distinctive thiol-trapping agent used in the design of inhibitors that target the cysteine residues of proteins. researchgate.netnih.gov The inherent reactivity of the N-S bond within the ring is a crucial feature of its inhibitory mechanism against cysteine-dependent enzymes. nih.gov

Mechanistic Studies of Biological Action

Understanding the precise molecular mechanisms by which 1,2,4-thiadiazole derivatives exert their biological effects is essential for their development as therapeutic agents. Studies have focused on their roles in enzyme inhibition, interactions with biomolecular targets, and modulation of cellular signaling pathways.

The 1,2,4-thiadiazole scaffold is a potent inhibitor of enzymes that possess a critical cysteine residue in their active site. researchgate.netnih.gov

Cysteine Proteases : The mechanism of inhibition for cysteine proteases, such as cathepsin B and the SARS-CoV-2 3C-Like protease (3CLpro), involves the 1,2,4-thiadiazole ring acting as a covalent warhead. nih.govnih.gov The catalytic cysteine's highly nucleophilic thiolate group attacks the electrophilic N-S bond of the thiadiazole ring. researchgate.netnih.gov This attack initiates a ring-opening metathesis reaction, resulting in the formation of a stable, irreversible disulfide bond between the inhibitor and the enzyme. nih.govnih.gov This covalent modification permanently inactivates the enzyme. nih.govnih.gov

H+/K+ ATPase : The inhibition of the gastric proton pump, H+/K+-ATPase, follows a similar mechanism. The thiol groups of cysteine residues within the enzyme act as nucleophiles, attacking the 1,2,4-thiadiazole ring. nih.govgoogle.com This leads to the chemical modification of the enzyme and subsequent inhibition of its proton-pumping activity. google.com An electron-withdrawing group at the 3-position of the thiadiazole nucleus can activate the adjacent bonds, facilitating this reaction. google.com

mPGES-1 and COX-1/2 : Research on the related 1,3,4-thiadiazole isomer has identified derivatives that inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) without affecting cyclooxygenase (COX)-1 or COX-2 enzymes. nih.govacs.org While some literature suggests that 1,2,4-thiadiazole derivatives can act as dual 5-lipoxygenase and cyclooxygenase inhibitors, detailed mechanistic studies for the 1,2,4-isomer specifically targeting mPGES-1 or COX enzymes are less defined. researchgate.net

While the interaction of heterocyclic compounds with nucleic acids is a significant area of research, studies detailing the specific binding and cleavage mechanisms of 1,2,4-thiadiazole derivatives with DNA are not extensively covered in the available literature. However, research on related isomers provides some insight into how this class of compounds might interact with DNA. For example, studies on newly synthesized 1,3,4-thiadiazole derivatives have investigated their interaction with calf thymus-DNA (CT-DNA) using spectroscopic methods. rsc.orgresearchgate.net Additionally, a 1,2,5-thiadiazole derivative was explored for its potential for in vitro DNA cleavage. nih.gov These studies on related isomers suggest the potential for DNA interaction, but further research is required to specifically elucidate the binding modes and cleavage activities of 1,2,4-thiadiazole-5-amine derivatives.

Derivatives of 1,2,4-thiadiazole have been identified as potent modulators of key receptor pathways, leading to significant neuroprotective effects. nih.govnih.gov

One major mechanism is the antagonism of adenosine A3 receptors. nih.gov These G-protein coupled receptors are linked to the inhibition of adenylyl cyclase, and their activation leads to a decrease in cyclic AMP (cAMP) production. nih.gov By acting as potent and selective antagonists at these receptors, 1,2,4-thiadiazole derivatives can block these downstream effects, which is a pathway implicated in neuroprotection against brain ischemia. nih.gov

Another significant neuroprotective mechanism involves the modulation of glutamate (B1630785) receptor pathways. nih.gov Overstimulation of these receptors leads to excitotoxicity, a key event in neuronal death. sci-hub.se Novel 1,2,4-thiadiazole derivatives have been shown to be potent neuroprotectors by inhibiting glutamate-stimulated calcium (Ca2+) uptake in synaptosomes. nih.govacs.org By preventing this excessive calcium influx, these compounds can mitigate the downstream cascade of neurotoxic events, thereby protecting neurons from damage. nih.gov This activity, along with potential effects on other targets like b-secretase, positions these compounds as potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease. researchgate.net

Therapeutic Potential of 1,2,4-Thiadiazole-5-amine Hydrochloride Derivatives

The 1,2,4-thiadiazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry. Derivatives of 1,2,4-thiadiazol-5-amine (B188566) hydrochloride have been investigated for a wide range of pharmacological activities, demonstrating their potential as lead compounds for the development of new therapeutic agents. Research has explored their efficacy in oncology, infectious diseases, inflammation, and disorders of the central nervous system, among other areas. The unique structural and electronic properties of this heterocyclic system allow for diverse chemical modifications, leading to compounds with potent and varied biological profiles.

Anticancer Activity and Cytotoxicity Studies in Cellular Models

Derivatives of 1,2,4-thiadiazole have emerged as a promising class of compounds in anticancer research, exhibiting significant cytotoxicity against various human cancer cell lines. These compounds employ several mechanisms to inhibit tumor growth, including the inhibition of crucial enzymes and the induction of apoptosis.

One area of investigation involves the development of 1,2,4-thiadiazole derivatives as histone deacetylase (HDAC) inhibitors. A series of benzamide (B126) derivatives incorporating the 1,2,4-thiadiazole ring as a zinc-binding group (ZBG) were designed and synthesized. In this study, compound 6b [4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide] demonstrated potent cytotoxic effects against a cancer cell line with an IC50 value of 0.66 µM, which was more potent than the FDA-approved HDAC inhibitor Vorinostat (IC50 of 1.48 µM) in the same assay.

Another approach has been to create hybrid molecules combining the 1,2,4-thiadiazole scaffold with a 1,2,4-triazole ring. A novel series of these hybrids bearing an amide functionality was synthesized and evaluated against a panel of four human cancer cell lines: breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145). researchgate.netfrontiersin.orgnih.govnih.gov Several compounds from this series, including 8b, 8c, 8d, 8e, 8g, and 8i , displayed potent anticancer activity, with IC50 values ranging from as low as 0.10 ± 0.084 µM to 11.5 ± 6.49 µM across the different cell lines. researchgate.netfrontiersin.orgnih.gov This activity was notably more potent than the standard chemotherapeutic drug etoposide used as a control in the study. researchgate.netfrontiersin.orgnih.gov

Furthermore, researchers have modified known bioactive molecules, such as resveratrol, by replacing its central stilbene bridge with a 1,2,4-thiadiazole heterocycle. This modification led to a series of compounds that were tested for cytotoxicity against the human breast cancer MCF-7 cell line. The derivatives displayed a range of potencies, with IC50 values between 4.7 and 39.8 µM. tandfonline.com The most active among these was a 3-hydroxy derivative, demonstrating that the 1,2,4-thiadiazole ring can serve as an effective bioisostere to generate novel anticancer agents. tandfonline.com

| Compound | Target/Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 6b | HDAC Inhibitor | Not Specified | 0.66 |

| 8b, 8c, 8d, 8e, 8g, 8i | 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | MCF-7 (Breast) | 0.10 - 11.5 |

| MDA MB-231 (Breast) | 0.10 - 11.5 | ||

| A549 (Lung) | 0.10 - 11.5 | ||

| DU-145 (Prostate) | 0.10 - 11.5 | ||

| 3-hydroxy resveratrol analog | Resveratrol Analog | MCF-7 (Breast) | 4.7 |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

The 1,2,4-thiadiazole scaffold is recognized for its contribution to compounds with a wide array of biological activities, including antibacterial properties. nih.gov However, detailed research findings, including specific minimum inhibitory concentration (MIC) data for antibacterial, antifungal, or antitubercular activities of derivatives directly related to 1,2,4-thiadiazole-5-amine hydrochloride, are not extensively detailed in the available literature. Much of the specific research on the antimicrobial properties of thiadiazoles has concentrated on the 1,3,4-thiadiazole isomer. nih.govtandfonline.comnih.govcbijournal.comconnectjournals.comacs.orgmdpi.comijoir.gov.iqekb.egwjpmr.comnih.govresearchgate.net While the general class of 1,2,4-thiadiazoles is considered a promising area for the development of antimicrobial agents, further targeted studies are required to elucidate the specific efficacy and spectrum of activity for derivatives of the 1,2,4-thiadiazole-5-amine core.

Anti-inflammatory Properties and Prostaglandin Biosynthesis Inhibition

Derivatives of 1,2,4-thiadiazoles are noted in the scientific literature as possessing potential anti-inflammatory properties, including the ability to act as cyclooxygenase (COX) inhibitors. nih.gov The inhibition of COX enzymes is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) as it blocks the biosynthesis of prostaglandins, which are key mediators of inflammation. Despite the general acknowledgment of this potential, specific and detailed research data, such as IC50 values for COX-1 or COX-2 inhibition or in vivo efficacy data from models like the carrageenan-induced paw edema test, are not prominently available for derivatives of 1,2,4-thiadiazole-5-amine hydrochloride. Significant research in this area has often focused on the 1,3,4-thiadiazole isomer, which has shown promise as a scaffold for selective COX inhibitors and prostaglandin E2 biosynthesis inhibitors. researchgate.netnih.govnih.gov Therefore, while the 1,2,4-thiadiazole structure remains a point of interest for developing novel anti-inflammatory agents, dedicated studies are needed to characterize the specific activity and therapeutic potential of its derivatives.

Anticonvulsant and Central Nervous System Applications

The therapeutic potential of 1,2,4-thiadiazole derivatives extends to applications within the central nervous system (CNS), particularly as anticonvulsant agents. Epilepsy, a disorder characterized by recurrent seizures, necessitates the ongoing search for new therapeutic agents with improved efficacy and fewer side effects.

Research into various heterocyclic compounds has identified the 1,2,4-thiadiazole nucleus as a promising pharmacophore for anticonvulsant activity. nih.gov A study focusing on a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles conducted screenings using standard preclinical models. nih.gov The synthesized compounds were evaluated in the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. The MES test is a reliable predictor of efficacy against generalized tonic-clonic seizures. The results were significant, as all tested compounds in this 1,2,4-thiadiazole series showed protection against MES-induced seizures, indicating potential utility in controlling generalized seizures. nih.gov In contrast, only two compounds within the series showed activity in the scPTZ test, a model for absence seizures. nih.gov This suggests a degree of selectivity in their mechanism of action.

| Compound Series | Anticonvulsant Test Model | Observed Activity |

|---|---|---|

| 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles | Maximal Electroshock (MES) | All tested compounds showed protection. |

| Subcutaneous Pentylenetetrazole (scPTZ) | Only two compounds showed activity. |

These findings highlight the potential of the 1,2,4-thiadiazole scaffold in the development of new antiepileptic drugs, warranting further investigation into their structure-activity relationships and mechanisms of action within the CNS.

Anti-parasitic and Macrofilaricidal Research

In the field of parasitology, derivatives of 1,2,4-thiadiazole have been identified as novel macrofilaricidal agents, showing potential for the treatment of human filarial infections such as onchocerciasis (River Blindness). researchgate.net A significant challenge in controlling these debilitating tropical diseases is the lack of effective drugs that can kill the adult filarial worms (macrofilaricides).

A recent study detailed the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent macrofilaricides. researchgate.net This research represents a critical advancement in the search for new treatments for filariasis. The identification of this specific 1,2,4-thiadiazole series provides a new chemical scaffold for optimization and development into a clinical candidate. The ability of these compounds to target the adult stage of the filarial parasite is particularly important for efforts aimed at disease elimination. While detailed efficacy data is part of ongoing research, the discovery itself underscores the therapeutic potential of 1,2,4-thiadiazole derivatives in addressing neglected tropical diseases.

Investigations in Neurodegenerative Diseases (e.g., Alzheimer's Syndrome)

The complex pathology of neurodegenerative disorders like Alzheimer's disease has driven research into multi-target therapeutic agents, and 1,2,4-thiadiazole derivatives have shown promise in this area. Alzheimer's disease is characterized by cholinergic deficits and the aggregation of β-amyloid (Aβ) plaques.

A study focused on creating hybrid molecules by conjugating tacrine, a known cholinesterase inhibitor, with 1,2,4-thiadiazole derivatives . These novel conjugates were evaluated for their ability to inhibit key enzymes involved in Alzheimer's pathology. mdpi.com The findings indicated that the compounds were effective inhibitors of cholinesterases, showing a preferential effect on butyrylcholinesterase (BChE). Furthermore, the conjugates demonstrated the ability to displace propidium from the peripheral anionic site (PAS) of acetylcholinesterase (AChE). This is significant because the PAS is implicated in the AChE-induced aggregation of Aβ peptides, suggesting that these compounds could potentially block the formation of amyloid plaques. mdpi.com

In addition to their effects on cholinesterases and Aβ aggregation, these tacrine-1,2,4-thiadiazole conjugates also exhibited high radical-scavenging capacity, addressing the oxidative stress component of neurodegeneration. mdpi.com Computational studies predicted that these compounds would have good intestinal absorption and the ability to permeate the blood-brain barrier, which are crucial pharmacokinetic properties for CNS-acting drugs. mdpi.com These multi-functional properties make 1,2,4-thiadiazole derivatives promising candidates for further development into novel therapeutics for Alzheimer's disease.

| Biological Target/Activity | Observed Effect | Therapeutic Relevance |

|---|---|---|

| Butyrylcholinesterase (BChE) | Effective Inhibition (Predominant) | Addressing cholinergic deficit |

| Acetylcholinesterase (AChE) - PAS | Effective displacement of propidium | Potential to block Aβ aggregation |

| Radical Scavenging | High capacity | Combating oxidative stress |

Applications in Advanced Materials and Industrial Chemistry

Corrosion Inhibition Properties and Mechanism of Action

Thiadiazole compounds are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto a metal surface, forming a protective barrier that impedes the corrosive process. The 1,2,4-thiadiazole (B1232254) structure, containing multiple heteroatoms (nitrogen and sulfur), provides active sites for interaction with metal surfaces. researchgate.net

Research on the anticorrosive properties of 5-amino-1,2,4-thiadiazole (AT) on bronze in a complex electrolyte (pH 4) has demonstrated its protective capabilities. researchgate.netresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed that the compound mitigates corrosion. researchgate.netubbcluj.ro The inhibition efficiency (IE%) was found to be dependent on the inhibitor's concentration. The data shows that while an initial increase in concentration enhances protection, higher concentrations can lead to a decrease in inhibiting efficiency. researchgate.net

Potentiodynamic polarization curves indicated that 5-amino-1,2,4-thiadiazole primarily functions as a mixed-type inhibitor with a more pronounced effect on the cathodic process. researchgate.net This is observed by a shift in the corrosion potential towards more negative values and a reduction in both anodic and cathodic current densities upon the inhibitor's addition. researchgate.net

Electrochemical Parameters for Bronze Corrosion with 5-amino-1,2,4-thiadiazole (AT)

Data derived from potentiodynamic polarization measurements of bronze in a pH 4 solution in the absence and presence of various concentrations of 5-amino-1,2,4-thiadiazole (AT). researchgate.netresearchgate.net

| Inhibitor Conc. (mM) | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE) (%) |

|---|---|---|---|

| 0 (Blank) | -0.150 | 3.50 | - |

| 1 | -0.165 | 1.66 | 52.6 |

| 5 | -0.170 | 1.54 | 56.0 |

| 10 | -0.175 | 1.43 | 59.1 |

| 20 | -0.180 | 1.75 | 50.0 |

The primary mechanism by which thiadiazole derivatives protect against corrosion is through adsorption onto the metal surface. ubbcluj.ro This process forms a protective film that acts as a physical barrier against aggressive ions in the corrosive solution. researchgate.net The adsorption can involve physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both.

For 5-amino-1,2,4-thiadiazole, the molecule can interact with the metal surface through the lone pair electrons of its nitrogen and sulfur heteroatoms. researchgate.net In acidic solutions, the amine group can become protonated, facilitating electrostatic interactions with the charged metal surface. The impedance spectra for bronze corrosion in the presence of 5-amino-1,2,4-thiadiazole show that the diameter of the capacitive loops increases compared to the blank solution, which is indicative of the inhibition of the corrosion process via adsorption. researchgate.net The adsorption process is influenced by the concentration of the inhibitor and the nature of the metal surface. researchgate.netubbcluj.ro

Theoretical chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the interaction between corrosion inhibitors and metal surfaces. While specific DFT studies for 1,2,4-Thiadiazol-5-amine (B188566) hydrochloride are not widely documented, research on analogous thiadiazole derivatives provides insight into the methodology.

These computational studies calculate various quantum chemical parameters to predict inhibition efficiency. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

By modeling the inhibitor molecule, DFT can predict the most likely sites for interaction (the nitrogen and sulfur atoms) and the stability of the adsorbed layer, correlating molecular structure with protective performance.

Research in Optoelectronic and Electrical Materials

The application of 1,2,4-Thiadiazol-5-amine hydrochloride in optoelectronic and electrical materials is an emerging area of interest, primarily due to the electronic properties inherent to the thiadiazole ring. The planar configuration of the 1,2,4-thiadiazole ring is essential for its electronic properties and potential intermolecular interactions.

While direct applications of this compound are not extensively reported, related organosulfur compounds and thiadiazole derivatives are being explored for roles in energy materials. For instance, organosulfur compounds are considered a promising class of cathode materials for rechargeable metal batteries. researchgate.net Furthermore, complex derivatives of 1,2,4-thiadiazole have been characterized for their optical and electrical properties, including the determination of HOMO-LUMO levels, for potential use in solar cell devices. researchgate.net These research avenues suggest the potential for simpler thiadiazole compounds, including 1,2,4-Thiadiazol-5-amine, to serve as building blocks or active components in the development of new functional materials.

Ligand Chemistry and Coordination Compound Formation

The 1,2,4-thiadiazole ring system, containing both nitrogen and sulfur heteroatoms, makes its derivatives effective N,S-ligands in coordination chemistry. researchgate.net These heteroatoms possess lone pairs of electrons that can readily coordinate with metal ions to form stable metal complexes.

1,2,4-Thiadiazol-5-amine serves as a valuable building block in organic synthesis for creating more complex molecules and potential ligands. For example, it can react through its amine group to form amides, demonstrating its utility as a nucleophilic reagent in coupling reactions. researcher.life Its derivatives, such as N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine, are explicitly identified as ligands in coordination chemistry. smolecule.com The ability to form stable complexes with metal ions is also a contributing factor to the corrosion inhibition properties of these compounds. The synthesis of various substituted 5-amino-1,2,4-thiadiazoles is an active area of research, highlighting their importance as intermediates for creating novel chemical structures with diverse applications. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies and Catalytic Systems for 1,2,4-Thiadiazole-5-amine Hydrochloride

The synthesis of the 1,2,4-thiadiazole (B1232254) core, particularly 5-amino substituted derivatives, is an area of active innovation aimed at improving efficiency, yield, and environmental sustainability. Traditional methods are being supplanted by more sophisticated and greener approaches. Future research will likely focus on expanding and refining these modern techniques.

Key emerging methodologies include:

Electro-oxidative Synthesis : This approach utilizes electrochemistry to facilitate intramolecular dehydrogenative N-S bond formation in imidoyl thioureas, providing a pathway to 3-substituted 5-amino-1,2,4-thiadiazoles. This method is advantageous as it often proceeds at room temperature under catalyst- and external oxidant-free conditions, enhancing its green chemistry profile.

Metal-Free Catalysis : The use of reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) enables the efficient intramolecular oxidative cyclization of imidoyl thioureas. These metal-free systems are attractive due to their broad substrate scope, very short reaction times, and high yields.

Novel Catalytic Systems : Researchers are exploring a range of catalysts to promote the synthesis of the thiadiazole ring. Iodine-mediated oxidative reactions, performed in water, offer an environmentally benign route. Other systems employ copper catalysts with air as the oxidant for one-pot syntheses or utilize non-toxic, inexpensive catalysts like montmorillonite (B579905) K-10.

Biocatalysis : A frontier in synthesis involves using enzymes for heterocycle formation. Vanadium-dependent haloperoxidases have been shown to enable the intermolecular synthesis of 1,2,4-thiadiazoles from thioamides using hydrogen peroxide as the terminal oxidant. This biocatalytic approach offers excellent chemoselectivity and proceeds through enzyme-mediated sulfur halogenation events.

Flow Chemistry : To improve scalability and safety, continuous flow processes are being developed. Flow chemistry, which uses tubular or microreactors, can enhance reaction efficiency and selectivity compared to traditional batch methods, making it a promising direction for industrial-scale production.

Table 1: Comparison of Modern Synthetic Methods for 5-Amino-1,2,4-Thiadiazole Derivatives

| Methodology | Catalyst/Reagent | Oxidant | Key Advantages | Reference |

| Electro-oxidative Dehydrogenation | None (Electrolysis) | None (Anode) | Catalyst- and oxidant-free, room temperature, good functional group tolerance. | |

| Metal-Free Oxidative Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | PIFA | Metal-free, very short reaction times, excellent yields (70-87%). | |

| Iodine-Mediated Synthesis | Iodine (I₂) | Molecular Oxygen (O₂) or Air | Environmentally benign (can be done in water), metal-free. | |

| Biocatalysis | Vanadium Haloperoxidase (VHPO) | Hydrogen Peroxide (H₂O₂) | High chemoselectivity, uses a green oxidant, catalytic halide recycling. | |

| One-Pot Synthesis | Polyphosphate Ester (PPE) | N/A | Reduces purification steps, mild conditions (≤85°C), scalable, good yields (70-80%). | |

| Flow Chemistry | Various (e.g., solid K₂CO₃) | Various (e.g., Iodine) | Higher efficiency, selectivity, safety, and scalability. |

Discovery of Unexplored Biological Activities and Therapeutic Targets

The 1,2,4-thiadiazole scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. While derivatives have been studied as potential treatments for human leukemia, inhibitors of enzymes like cathepsin B, and as allosteric modulators, the full therapeutic potential of 1,2,4-thiadiazol-5-amine (B188566) hydrochloride and its analogs remains largely untapped.

Future research will focus on:

Anticancer Drug Development : A significant body of research points to the anticancer potential of 1,2,4-thiadiazole derivatives. For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole analogs showed potent activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with some compounds exhibiting IC₅₀ values more potent than the standard drug etoposide. Further studies will aim to identify specific molecular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), and elucidate mechanisms of action, including the induction of apoptosis.

Neuroprotection : Certain 5-amino-1,2,4-thiadiazole compounds have been identified as neuroprotectors, with potential applications in treating neurodegenerative diseases like Alzheimer's. Future work will involve optimizing these compounds to improve their ability to cross the blood-brain barrier and to understand their mechanism of action, such as the inhibition of glutamate-stimulated calcium uptake.

Metabolic Diseases : 1,2,4-thiadiazole derivatives have been identified as dual agonists of peroxisome proliferator-activated receptors (PPARα and PPARδ). This dual activity could be beneficial for treating dyslipidemia and metabolic syndrome. Optimization of these compounds could lead to new therapies for cardiovascular and metabolic disorders.

Antimicrobial Agents : Given the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. 5-amino-1,2,4-thiadiazole derivatives have shown potent antibacterial activity against ESKAPE pathogens (e.g., Staphylococcus aureus), which are known for their resistance to existing drugs. Future research will explore structure-activity relationships to enhance potency and broaden the spectrum of activity.

Table 2: Selected Biological Activities and Targets of 1,2,4-Thiadiazole Derivatives

| Biological Activity | Specific Derivative/Analog | Target/Cell Line | Key Finding | Reference |

| Anticancer | 1,2,4-thiadiazole-1,2,4-triazole analogs (8b, 8c, 8d, 8e, 8g, 8i) | MCF-7, MDA MB-231, A549, DU-145 | IC₅₀ values ranged from 0.10 to 11.5 µM, often more potent than etoposide. | |

| Anticancer | Thiadiazole derivative 14 | VEGFR-2, MCF-7, HepG2 | Potent VEGFR-2 inhibition (IC₅₀ = 103 nM) and cytotoxicity (IC₅₀ = 0.04 µM on MCF-7). | |

| Neuroprotection | Novel 1,2,4-thiadiazole derivatives | Glutamate (B1630785) receptors | Inhibition of glutamate-stimulated Ca²⁺ uptake. | |

| Metabolic Regulation | PPARα/δ dual agonist 24 | PPARα and PPARδ | Potent dual agonist with good in vivo efficacy in animal models of dyslipidemia. | |

| Antibacterial | 5-amino-1,2,4-thiadiazole derivatives | ESKAPE pathogens | Potent activity with MIC values of 0.09–1.5 μg/mL against resistant strains. |

Integration of Advanced Computational Methods for Rational Drug Design and Material Innovation

The synergy between medicinal chemistry and computational science has transformed drug discovery. For 1,2,4-thiadiazole derivatives, computational methods are indispensable for accelerating the design-synthesis-testing cycle.

Emerging paradigms in this area include:

Molecular Docking and Virtual Screening : These techniques allow researchers to screen vast libraries of virtual compounds to predict their binding affinity and mode of interaction with a specific biological target, such as an enzyme or receptor. For example, digital screening identified 1,3,4-thiadiazole (B1197879) derivatives with inhibitory action against Abl and Src kinases, guiding further synthesis. This approach helps prioritize candidates for synthesis, saving time and resources.

Pharmacophore Modeling : By identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity, researchers can design novel molecules with a higher probability of being active. This method was used to screen for potential VEGFR-2 inhibitors from a large database, leading to the identification of

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-thiadiazol-5-amine derivatives, including the hydrochloride salt?